Nicotine hydrogen tartrate
Nicotine hydrogen tartrate
Potent nicotinic acetylcholine receptor (nAChR) agonist. Stimulates autonomic ganglia and skeletal muscle neuromuscular junctions. Reduces beta-amyloidosis in a mouse model of Alzheimer's disease. (Ki values are 16.1 (α4β2), 2110 (α7), 520 (α3β4), 270 (α6/α4β4) and 2090 nM (α1β1γδ)).
(−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
(−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present.
Brand Name:
Vulcanchem
CAS No.:
65-31-6
VCID:
VC20746716
InChI:
InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
SMILES:
CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula:
C14H20N2O6
Molecular Weight:
312.32 g/mol
Nicotine hydrogen tartrate
CAS No.: 65-31-6
Cat. No.: VC20746716
Molecular Formula: C14H20N2O6
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent nicotinic acetylcholine receptor (nAChR) agonist. Stimulates autonomic ganglia and skeletal muscle neuromuscular junctions. Reduces beta-amyloidosis in a mouse model of Alzheimer's disease. (Ki values are 16.1 (α4β2), 2110 (α7), 520 (α3β4), 270 (α6/α4β4) and 2090 nM (α1β1γδ)). (−)-Nicotine is the dominant form of the natural alkaloid nicotine. It acts as an agonist of neuronal nicotinic acetylcholine receptors (nAChRs) and possesses addictive and teratogenic properties. (−)-(S)-Nicotine is significantly more active at binding nAChRs compared to the (+)-(R) antipode, thus nicotine is typically synthesized as (−)-(S)-nicotine with only 0.2-1% of the (+)-(R) isomer present. |
|---|---|
| CAS No. | 65-31-6 |
| Molecular Formula | C14H20N2O6 |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine |
| Standard InChI | InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
| Standard InChI Key | QLDPCHZQQIASHX-UHFFFAOYSA-N |
| Isomeric SMILES | CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
| SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
| Canonical SMILES | CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |
| Appearance | Assay:≥95%A crystalline solid |
| Colorform | White plates |
| Melting Point | 89 °C 90 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator